molecular formula C15H11Cl4NO3 B11959418 N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 853316-22-0

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11959418
CAS No.: 853316-22-0
M. Wt: 395.1 g/mol
InChI Key: RFCXZZQXUSVZLI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring and a trichlorophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2,4,6-trichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro substituents can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenoxy)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the specific arrangement and combination of chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

853316-22-0

Molecular Formula

C15H11Cl4NO3

Molecular Weight

395.1 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H11Cl4NO3/c1-22-13-3-2-9(6-10(13)17)20-14(21)7-23-15-11(18)4-8(16)5-12(15)19/h2-6H,7H2,1H3,(H,20,21)

InChI Key

RFCXZZQXUSVZLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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